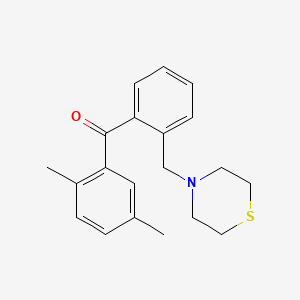
2-(Pirimidin-5-il)etanamina
Descripción general
Descripción
2-(Pyrimidin-5-yl)ethanamine is a heterocyclic organic compound that features a pyrimidine ring attached to an ethanamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives have been evaluated against immortalized rat hepatic stellate cells (hsc-t6), suggesting potential targets within these cells .
Mode of Action
Related pyrimidine derivatives have shown anti-fibrotic activities . These compounds may interact with their targets to inhibit the expression of collagen, a key protein involved in fibrosis .
Biochemical Pathways
They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Related compounds have demonstrated anti-fibrotic activities, suggesting that 2-(pyrimidin-5-yl)ethanamine may have similar effects .
Análisis Bioquímico
Biochemical Properties
2-(Pyrimidin-5-yl)ethanamine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine metabolism enzymes, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and regulation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and stability.
Cellular Effects
2-(Pyrimidin-5-yl)ethanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the pyrimidine biosynthesis pathway, which is vital for cell proliferation and differentiation . Additionally, 2-(Pyrimidin-5-yl)ethanamine can alter the expression of genes involved in nucleotide metabolism, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The mechanism of action of 2-(Pyrimidin-5-yl)ethanamine involves several molecular interactions. At the molecular level, it binds to specific enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 2-(Pyrimidin-5-yl)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-5-yl)ethanamine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 2-(Pyrimidin-5-yl)ethanamine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-5-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing nucleotide synthesis and supporting cell growth . At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
2-(Pyrimidin-5-yl)ethanamine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for the synthesis of pyrimidine nucleotides . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(Pyrimidin-5-yl)ethanamine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 2-(Pyrimidin-5-yl)ethanamine can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of 2-(Pyrimidin-5-yl)ethanamine is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with enzymes involved in pyrimidine metabolism. This localization is crucial for the compound’s role in regulating nucleotide synthesis and other cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of 2-(Pyrimidin-5-yl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amides, sulfonamides, or ureas.
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yl)ethanamine: Similar structure but with the aminoethyl group attached at the 4-position of the pyrimidine ring.
2-(Pyrimidin-2-yl)ethanamine: Similar structure but with the aminoethyl group attached at the 2-position of the pyrimidine ring.
Uniqueness: 2-(Pyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness can result in distinct pharmacological profiles and potential therapeutic applications.
Propiedades
IUPAC Name |
2-pyrimidin-5-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUEURFEGZGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650620 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856973-36-9 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)






